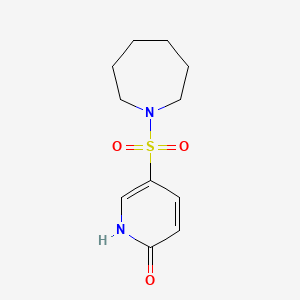

5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one

説明

特性

IUPAC Name |

5-(azepan-1-ylsulfonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c14-11-6-5-10(9-12-11)17(15,16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEBGOWGEZEMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with azepane-1-sulfonyl chloride under suitable reaction conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions would depend on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions: 5-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfonyl oxide derivatives.

Reduction: Reduction reactions can produce reduced derivatives of the compound.

Substitution: Substitution reactions can yield various substituted pyridin-2(1H)-one derivatives.

科学的研究の応用

5-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one has found applications in several scientific research areas:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism by which 5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system under study.

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Sulfonyl (e.g., azepan-1-ylsulfonyl) and carbonyl groups (e.g., piperazine-1-carbonyl) enhance hydrogen-bond acceptor capacity, critical for target binding . Compared to EWGs, aryl substituents (e.g., 4-methoxyphenyl) may prioritize lipophilicity over polarity .

- Ring Size and Flexibility : Azepane (7-membered) vs. piperazine (6-membered) substituents influence conformational dynamics. Piperazine derivatives exhibit selectivity for eIF4A3, suggesting that smaller rings may favor target engagement, while azepane’s flexibility could optimize off-target resistance .

- Fluorination: Fluorinated aryl analogs (e.g., 5-(3,5-difluorophenyl)) improve metabolic stability and bioavailability compared to non-fluorinated counterparts .

Pharmacological and Physicochemical Profiles

Bioactivity

- eIF4A3 Inhibition: Piperazine-1-carbonyl derivatives (e.g., 1q) show nanomolar potency (IC₅₀ < 50 nM) and subtype selectivity, attributed to the carbonyl group’s interaction with the ATP-binding pocket . Azepane-sulfonyl analogs may exhibit reduced potency due to steric bulk but improved solubility from the sulfonyl group.

- Anti-Fibrotic Activity: Trifluoromethyl-substituted derivatives (e.g., 2a) demonstrate anti-fibrotic effects in vitro, with pyridinone’s hydrogen-bonding core critical for TGF-β pathway modulation .

生物活性

5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C11H14N2O3S, features a pyridinone core substituted with an azepane sulfonyl group. Its structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.

Research indicates that this compound acts primarily through the inhibition of guanine nucleotide exchange factors (GEFs) such as DOCK1, DOCK2, and DOCK5. These proteins are crucial for the activation of Rac GTPases, which play significant roles in cell migration and metastasis, particularly in HER2-positive breast cancer cells . By inhibiting these GEFs, the compound can suppress cancer cell migration and invasion.

Anticancer Properties

In a study investigating various pyridinone compounds, it was found that this compound exhibited notable anticancer activity by reducing the activation of Rac GTPases. This effect was linked to decreased cell motility and invasion in cancer models . The compound's selectivity for DOCK1 suggests potential for fewer side effects compared to broader-spectrum anticancer agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound has an IC50 value indicating potent activity against various cancer cell lines. For instance, it showed effective inhibition in HeLa S3 and Hep G2 cells with IC50 values comparable to established chemotherapeutics .

In Vitro Studies

In vitro studies have confirmed the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells. For example, a recent study highlighted its capacity to disrupt PRMT5-RIOK1 complexes, which are essential for tumor growth in MTAP-deleted cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the compound's structure can enhance or diminish its biological activity. For instance, alterations to the azepane ring or the sulfonamide group significantly affected its inhibitory potency against target proteins .

Data Tables

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa S3 | 0.5 ± 0.1 | Inhibition of Rac GTPase activation |

| Hep G2 | 1.0 ± 0.1 | Disruption of PRMT5-RIOK1 complexes |

| MCF7 | TBD | Suppression of cell migration |

Q & A

Q. What are the key safety protocols for handling this compound in a laboratory setting?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。